molecular formula C19H12F2N2O2S B2416185 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326849-19-7

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2416185
CAS No.: 1326849-19-7
M. Wt: 370.37
InChI Key: PYDUOQKRDYBQNW-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the benzyl and phenyl groups can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using fluorobenzyl and fluorophenyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the additional fluorine atom on the phenyl group.

    1-(2-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Substitutes fluorine with chlorine on the benzyl group.

Uniqueness

The presence of fluorine atoms in both the benzyl and phenyl groups of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.

Properties

CAS No.

1326849-19-7

Molecular Formula

C19H12F2N2O2S

Molecular Weight

370.37

IUPAC Name

3-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-13-5-3-6-14(10-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-4-1-2-7-15(12)21/h1-10H,11H2

InChI Key

PYDUOQKRDYBQNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3)F

solubility

not available

Origin of Product

United States

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